molecular formula C2H4IN3 B2735236 1-Azido-2-iodoethane CAS No. 42059-30-3

1-Azido-2-iodoethane

Cat. No. B2735236
CAS RN: 42059-30-3
M. Wt: 196.979
InChI Key: ABRGCBRANKQHPN-UHFFFAOYSA-N
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Description



  • 1-Azido-2-iodoethane, also known as Ethylazidoiodide, is an organoiodine compound.

  • It consists of an ethyl group, azide group, and iodine atom.

  • Commonly used as a reagent in organic synthesis due to its unique chemical properties.





  • Synthesis Analysis



    • Synthesized by reacting diiodoethane with sodium azide in the presence of copper powder.

    • Another method involves reacting ethylene oxide with sodium azide and iodine in acetic acid.





  • Molecular Structure Analysis



    • Molecular formula: C₂H₄IN₃

    • Molecular weight: 196.98 g/mol

    • Colorless to yellowish, oily liquid with a pungent odor

    • Soluble in organic solvents like chloroform, dichloromethane, and diethyl ether

    • Stable when stored in the dark at low temperatures

    • Melting point: -50°C

    • Boiling point: 157-158°C





  • Chemical Reactions Analysis



    • Reacts with primary amines to replace hydrogen atoms with azido groups.

    • Can be used for nitrile formation and heterocycle synthesis.




  • Scientific Research Applications

    Synthesis and Chemical Applications

    1-Azido-2-iodoethane has been explored in various contexts for the synthesis of complex organic compounds. A key study demonstrated its utility as a heterobifunctional fluoroalkylation reagent, proving especially valuable in preparing fluorinated organic compounds. The azido group and iodine atom of this compound show high reactivity, making it a versatile reagent in organic synthesis (Dai, Li, Wang, & Bai, 2016).

    Development of Novel Compounds

    In the field of synthetic chemistry, 1-Azido-2-iodoethane has been instrumental in the creation of novel compounds. It has enabled the direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide at room temperature, a method that was previously unattainable through conventional techniques. This innovation allows for the generation of 1-(tert-butylperoxy)-2-iodoethanes, which have several potential applications and enable further chemical modifications (Wang, Chen, Liu, & Zhu, 2017).

    Azido-Polymers and Material Science

    In material science, the use of 1-Azido-2-iodoethane has led to significant advancements in polymer science. It plays a crucial role in the synthesis of azido-polymers of butadiene, leading to derivatives with high nitrogen content and strong azide infrared absorption. These polymers demonstrate unique properties, including sensitivity to temperature and shock, which could have implications in various applications (Lillya, Juang, Chien, & Miller, 1982).

    Catalytic Activity in Organic Reactions

    The azido derivative of 1-Azido-2-iodoethane has shown significant catalytic activity in homogeneous epoxidation of cyclooctene. This illustrates its potential in catalyzing organic reactions, opening up avenues for its application in organic synthesis and industrial processes (Bera, Adhikary, Ianelli, Chaudhuri, & Koner, 2010).

    Peptide Synthesis and Biomedical Research

    In the realm of biomedical research, 1-Azido-2-iodoethane has been used in the synthesis of peptidotriazoles. It has enabled the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which is crucial for integrating triazoles into peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis and has a broad substrate scope, showing its potential in peptide and drug design (Tornøe, Christensen, & Meldal, 2002).

    Exploration of Magnetic Properties

    1-Azido-2-iodoethane's derivatives have been used in magnetochemistry to explore the magnetic properties of compounds. Studies on azido metal compounds, including those derived from 1-Azido-2-iodoethane, have provided insights into their magnetic behavior, contributing to the understanding of magneto-structural correlations in azido complexes (Zeng, Hu, Liu, & Bu, 2009).

    Safety And Hazards



    • Highly toxic, causing respiratory problems, dizziness, and headache.

    • Highly explosive; handle with extreme care.




  • Future Directions



    • Research on applications in biotechnology, siRNA technologies, and metabolic labeling approaches.




    properties

    IUPAC Name

    1-azido-2-iodoethane
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ABRGCBRANKQHPN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CI)N=[N+]=[N-]
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C2H4IN3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    196.98 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Azido-2-iodoethane

    Citations

    For This Compound
    25
    Citations
    TK Achar, S Maiti, P Mal - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
    Iodinium cation (I+ or IOAc) was produced from the combination of phenyliodine diacetate (PIDA) and iodine. I+ facilitated the direct vicinal difunctionalization of olefins to α-azido, α-…
    Number of citations: 42 pubs.rsc.org
    AB Levy, HC Brown - Journal of the American Chemical Society, 1973 - ACS Publications
    … Dropwise addition of 1-azido2-iodoethane to phenyldichloroborane in benzene results in vigorous evolution of nitrogen, complete within …
    Number of citations: 26 pubs.acs.org
    M Popr, S Hybelbauerová… - Beilstein journal of organic …, 2014 - beilstein-journals.org
    … Our strategy involved the synthesis of the alkylation agent 1-azido-2-iodoethane (24) (Scheme 5) which would be used for the quaternization of the tertiary amine intermediate. The …
    Number of citations: 46 www.beilstein-journals.org
    JH Boyer, FC Canter - Chemical Reviews, 1954 - ACS Publications
    … Vinyl azide was prepared by the dehydrohalogenation of 1 -azido-2-iodoethane (163, 165). If, however, the halogen is also attached to a carbon atom adjacent to a carbonyl group, …
    Number of citations: 306 pubs.acs.org
    HC Brown, MM Midland, AB Levy, HC Brown… - Tetrahedron, 1987 - Elsevier
    Reaction of trialkylboranes with organic azides in refluxing xylene, followed by hydrolysis, leads to good yields of secondary amines. This reaction is highly dependent on the steric …
    Number of citations: 77 www.sciencedirect.com
    JM Riveros, AC Breda, LK Blair - Journal of the American …, 1973 - ACS Publications
    4066 that a 1, 2-phenyl shift cannot compete with the ready migration of the trimethylsilyl group. 8 However, the formation of 5 as the principal rearrangement product is, at first …
    Number of citations: 41 pubs.acs.org
    K Bürglová, A Noureddine, J Hodačová… - … A European Journal, 2014 - Wiley Online Library
    … In this case, the alkylation was successful by using 1-azido-2-iodoethane or 1-azido-3-iodopropane with K 2 CO 3 as a base, full conversions being achieved after 16 h in refluxing …
    J Fu, G Zanoni, EA Anderson, X Bi - Chemical Society Reviews, 2017 - pubs.rsc.org
    … A mechanism was proposed involving in situ generation of azidoethene (from 1-azido-2-iodoethane 234 under basic conditions); azide-enolate [3+2] annulation (as in Scheme 53) …
    Number of citations: 170 pubs.rsc.org
    M Ahangarpour, I Kavianinia, PA Hume… - Journal of the …, 2022 - ACS Publications
    … Hence N-vinyl amide 10 was prepared by reaction between 1-azido-2-iodoethane 5, isobutyraldehyde 9, and potassium tert-butoxide (tBuOK) in CH 2 Cl 2 in 63% yield (Scheme 3B). N-…
    Number of citations: 6 pubs.acs.org
    M Liniger, DG VanderVelde, MK Takase… - Journal of the …, 2016 - ACS Publications
    … Alkylation of cyclobutanone N,N-dimethylhydrazone 5 with 1-azido-2-iodoethane failed to give ketoazide 8 in one step, since addition of the electrophile to the anion of 5 led to vigorous …
    Number of citations: 60 pubs.acs.org

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